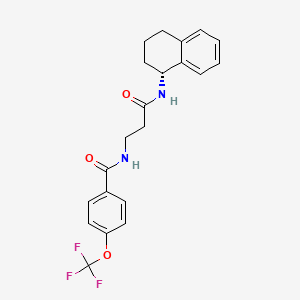
ML390
Descripción general
Descripción
Aplicaciones Científicas De Investigación
ML390 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Mecanismo De Acción
Target of Action
ML390 primarily targets the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH plays a crucial role in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA .
Mode of Action
This compound acts as a DHODH inhibitor . It binds to the DHODH enzyme, inhibiting its activity . This inhibition effectively depletes the pool of pyrimidines in cells, leading to a disruption in DNA and RNA synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the de novo pyrimidine biosynthesis pathway . By inhibiting DHODH, this compound disrupts this pathway, leading to a significant reduction in pyrimidine levels . This disruption affects ribosomal RNA transcription, causing nucleolar stress .
Result of Action
The inhibition of DHODH by this compound leads to a decrease in the proliferation of cells . In the context of acute myeloid leukemia (AML), this compound has been shown to induce myeloid differentiation in both murine and human AML models . This suggests that this compound could potentially be used as a therapeutic agent in the treatment of AML.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the addition of exogenous uridine, which reconstitutes the cellular pool of pyrimidine by the salvage pathway, can recover the impaired rDNA transcription, nucleolar morphology, p53 levels, and proliferation of cells caused by the DHODH inhibitors . This suggests that the cellular environment and availability of certain metabolites can significantly impact the efficacy of this compound.
Análisis Bioquímico
Biochemical Properties
ML390 plays a crucial role in biochemical reactions by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of nucleotides. By inhibiting DHODH, this compound effectively depletes the pool of pyrimidines in cells, leading to impaired ribosomal RNA (rRNA) transcription and nucleolar stress . This inhibition is achieved through specific binding interactions with the active site of DHODH, involving hydrogen bonds with residues such as Arg136 and Thr360 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In glioblastoma cells, this compound-induced DHODH inhibition leads to nucleolar stress, characterized by the redistribution of transcription factors and nucleolar organizers, as well as the stabilization of p53 . This results in decreased proliferation of glioblastoma cells, including those resistant to temozolomide . In AML models, this compound induces myeloid differentiation, promoting the maturation of leukemic cells . These effects highlight the compound’s potential in targeting cancer cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of DHODH, inhibiting its enzymatic activity. The binding interactions involve hydrogen bonds between the amide groups of this compound and the residues Arg136 and Thr360 in DHODH . This inhibition disrupts the de novo pyrimidine biosynthesis pathway, leading to a reduction in nucleotide synthesis and subsequent cellular stress responses. Additionally, this compound’s inhibition of DHODH affects gene expression and cell signaling pathways, contributing to its anti-proliferative and differentiation-inducing effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on cellular function change over time. The compound’s stability and degradation have been studied to understand its long-term effects. In vitro and in vivo studies have shown that this compound maintains its inhibitory activity over extended periods, leading to sustained nucleolar stress and decreased cell proliferation . The addition of exogenous uridine can rescue the impaired rRNA transcription and cellular proliferation caused by this compound, indicating the compound’s reversible effects on pyrimidine biosynthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound is effective at inducing differentiation and inhibiting proliferation at specific concentrations. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications . These findings underscore the need for careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in the metabolic pathways related to pyrimidine biosynthesis. By inhibiting DHODH, this compound disrupts the de novo synthesis of pyrimidines, leading to a decrease in nucleotide levels . This disruption affects metabolic flux and the balance of metabolites within the cell. The compound’s interaction with DHODH and its impact on pyrimidine metabolism are central to its biochemical and therapeutic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and activity. Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound effectively inhibits DHODH and exerts its biochemical effects within the appropriate cellular context .
Métodos De Preparación
The synthesis of ML390 involves several steps. One common synthetic route includes the following steps:
Formation of the naphthalenyl amine: The starting material, 1,2,3,4-tetrahydro-1-naphthalenylamine, is prepared through the reduction of naphthalene derivatives.
Coupling with oxo-propyl group: The naphthalenyl amine is then coupled with a 3-oxo-propyl group using a suitable coupling reagent such as carbodiimide.
Introduction of trifluoromethoxy group:
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
ML390 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalenyl and oxo-propyl groups, forming corresponding oxides.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
ML390 can be compared with similar compounds such as:
N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-methoxy-benzamide: This compound lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-chloro-benzamide: The presence of a chloro group instead of a trifluoromethoxy group can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O3/c22-21(23,24)29-16-10-8-15(9-11-16)20(28)25-13-12-19(27)26-18-7-3-5-14-4-1-2-6-17(14)18/h1-2,4,6,8-11,18H,3,5,7,12-13H2,(H,25,28)(H,26,27)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNRHEDBLPGDDC-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2C1)NC(=O)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


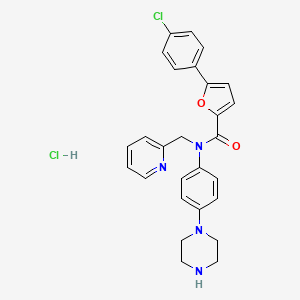
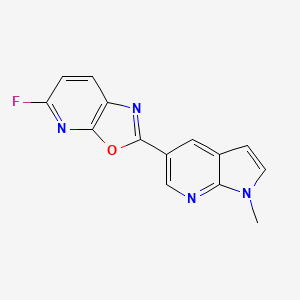


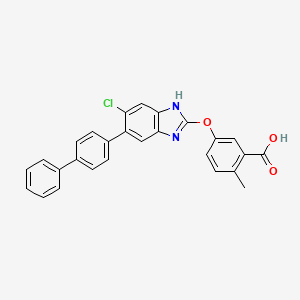
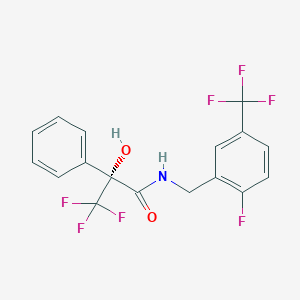
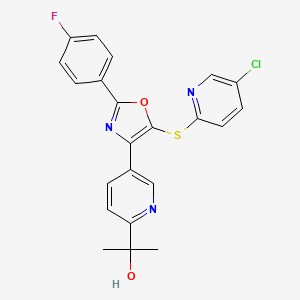
![2,2,2-trifluoroethyl N-[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinolin-1-yl]carbamate](/img/structure/B609093.png)
![2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B609094.png)
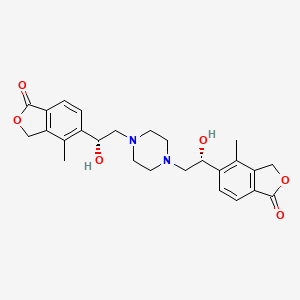
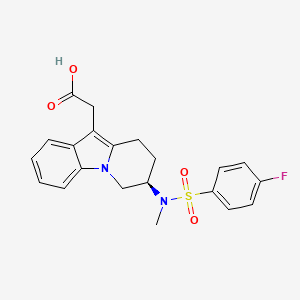
![2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B609102.png)
